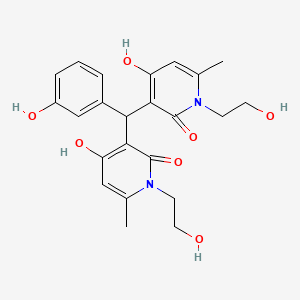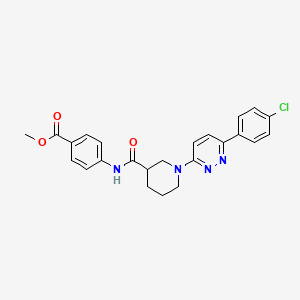
3,3'-((3-hydroxyphenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-((3-hydroxyphenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) is a useful research compound. Its molecular formula is C23H26N2O7 and its molecular weight is 442.468. The purity is usually 95%.
BenchChem offers high-quality 3,3'-((3-hydroxyphenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-((3-hydroxyphenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photoluminescent Properties and Optical Materials
Research on metal–organic coordination polymers incorporating Cd-cluster secondary building units (SUBs) has revealed structures with strong luminescent emission, suggesting potential applications as optical materials. These compounds exhibit diverse 2D and 3D structures with unique photoluminescent properties, which could be relevant for developing new luminescent materials or optical devices (Zang et al., 2009).
Flexible Multicarboxylate Ligands-based Compounds
The synthesis and structural characterization of new compounds using flexible multicarboxylate ligands have shown varied architectures and physical properties, including antiferromagnetic coupling and enhanced violet emissions. Such studies provide a foundation for understanding how modifications in ligand structure can influence the physical properties of coordination compounds, potentially informing the design of materials with specific magnetic or optical characteristics (Pan et al., 2008).
Liquid-Crystalline Polyethers and Mesophases
Investigations into liquid-crystalline polyethers based on conformational isomerism have identified materials that exhibit hexagonal columnar mesophases. These findings are significant for the development of materials with specific liquid-crystalline behaviors, which could have applications in displays, electronic devices, and sensors (Percec et al., 1992).
Excited State Behavior in Ruthenium(II) Complexes
Research into the excited state behavior of mono- and bimetallic ruthenium(II) diimine complexes with various bridging ligands has provided insights into their redox and photophysical properties. This work contributes to the understanding of how ligand structure affects the luminescence and redox behavior of metal complexes, which could inform the design of complexes for use in photovoltaic cells or as photoredox catalysts (Baba et al., 1995).
Synthesis of Heterocycles with Aldehyde Functionality
The utility of certain synthons for the efficient synthesis of heterocycles with masked or unmasked aldehyde functionality demonstrates the potential for creating complex organic molecules with specific functional groups. This research has implications for the synthesis of pharmaceuticals, agrochemicals, and organic materials with tailored properties (Mahata et al., 2003).
Eigenschaften
IUPAC Name |
4-hydroxy-1-(2-hydroxyethyl)-3-[[4-hydroxy-1-(2-hydroxyethyl)-6-methyl-2-oxopyridin-3-yl]-(3-hydroxyphenyl)methyl]-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O7/c1-13-10-17(29)20(22(31)24(13)6-8-26)19(15-4-3-5-16(28)12-15)21-18(30)11-14(2)25(7-9-27)23(21)32/h3-5,10-12,19,26-30H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHIVCAMMAZZOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCO)C(C2=CC(=CC=C2)O)C3=C(C=C(N(C3=O)CCO)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,6-difluoro-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2732892.png)
![1-[(3As,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]prop-2-en-1-one](/img/structure/B2732893.png)



![N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}quinoline-8-sulfonamide](/img/structure/B2732900.png)



![1-[3-(4-chlorophenoxy)propyl]-2-(methoxymethyl)-1H-1,3-benzodiazole](/img/structure/B2732906.png)
![2-chloro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2732907.png)

![N-(4-ethoxyphenyl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2732911.png)

